3-(Dicyclohexylphosphino)cyclohexanone
Description
3-(Dicyclohexylphosphino)cyclohexanone (CAS: 661486-74-4) is a phosphine-containing cyclohexanone derivative with the molecular formula C₁₈H₃₁OP and a molecular weight of 294.41 g/mol . Its structure features a cyclohexanone core substituted with a dicyclohexylphosphino group at the 3-position. This compound is synthesized to serve as a ligand in transition-metal-catalyzed reactions, leveraging the electron-rich phosphine moiety to modulate catalytic activity . It is typically provided as a high-purity powder (98%) and is sensitive to air due to the phosphine group’s propensity for oxidation .
Properties
CAS No. |
661486-74-4 |
|---|---|
Molecular Formula |
C18H31OP |
Molecular Weight |
294.4 g/mol |
IUPAC Name |
3-dicyclohexylphosphanylcyclohexan-1-one |
InChI |
InChI=1S/C18H31OP/c19-15-8-7-13-18(14-15)20(16-9-3-1-4-10-16)17-11-5-2-6-12-17/h16-18H,1-14H2 |
InChI Key |
AZHWSDQJWRSYKE-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)P(C2CCCCC2)C3CCCC(=O)C3 |
Origin of Product |
United States |
Comparison with Similar Compounds
2-(Dicyclohexylphosphino)-1-phenylindole (CAS: 740815-36-5)
Molecular Formula : C₂₆H₃₂NP
Molecular Weight : 389.51 g/mol
Physical Properties : White to yellow powder, melting point 157–159°C (hexane), air-sensitive .
Applications :
Key Differences :
- Structure: The indole ring system introduces aromaticity and rigidity compared to the flexible cyclohexanone core in 3-(dicyclohexylphosphino)cyclohexanone.
- Reactivity: The phenylindole derivative’s larger size and electronic properties make it more suited for reactions requiring bulky ligands, whereas the cyclohexanone-based ligand may offer better solubility in non-polar media .
2,2'-Bis((dicyclohexylphosphino)methyl)-1,1'-biphenyl (CAS: 192866-64-1)
Molecular Formula : C₃₈H₅₂P₂
Molecular Weight : 570.75 g/mol
Applications :
Key Differences :
- Coordination Mode: The biphenyl backbone allows for chelation, unlike the monodentate this compound.
- Steric Effects : The bis-phosphine structure increases steric hindrance, which can stabilize low-coordinate metal intermediates .
Comparison with Other Cyclohexanone Derivatives
Cyclohexanone (C₆H₁₀O)
Molecular Weight : 98.14 g/mol
Physical Properties : Colorless liquid, density 0.946 g/cm³, boiling point 154.5–155.2°C .
Applications :
Key Differences :
- Functionality: The absence of a phosphine group in cyclohexanone limits its use to non-catalytic applications.
- Physical State: Cyclohexanone is a liquid, whereas this compound is a solid, reflecting differences in intermolecular forces .
2-(Ethylamino)-2-(3-hydroxyphenyl)-cyclohexanone (HXE, C₁₄H₁₉NO₂)
Molecular Weight : 233.14 g/mol
Applications :
Key Differences :
- Substituents: The ethylamino and hydroxyphenyl groups impart polar and hydrogen-bonding capabilities, contrasting with the lipophilic phosphine group in this compound.
3-Methyl-2-cyclohexanone (CAS: 1193-18-6)
Molecular Formula : C₇H₁₂O
Applications :
Key Differences :
- Functionality: A simple methyl substituent results in volatility and fragrance utility, whereas the phosphine group in this compound enables metal coordination .
Comparative Data Table
Research Findings and Trends
- Phosphine Ligands: Bulky phosphine ligands like this compound enhance catalytic efficiency in cross-coupling reactions by stabilizing metal centers and modulating electronic environments .
- Thermal Stability: Cyclohexanone derivatives with alkyl chains (e.g., 4-heptylcyclohexanone) exhibit higher boiling points than phosphine-containing analogs, reflecting differences in molecular interactions .
- Safety: While this compound’s safety data are unspecified, related phosphine ligands require handling under inert atmospheres due to air sensitivity .
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